The compound 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule that belongs to the class of benzofuro-pyrimidine derivatives. Its complex structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways. The compound's IUPAC name reflects its intricate molecular architecture, which includes multiple aromatic rings and functional groups.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen in its pyrimidine ring. It also falls under the category of benzofuran derivatives, which are known for their diverse biological activities.
The synthesis of 3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that may include condensation reactions, cyclization processes, and functional group modifications.
The molecular structure of this compound features a benzofuran core fused with a pyrimidine ring. The presence of substituents such as methoxy and dimethyl groups enhances its structural complexity.
Cc1cc(NC(CSC(N(Cc(cc2)ccc2OC)C2=O)=Nc3c2oc2c3cccc2)=O)cc(C)c1
MDL Number (MFCD)
The chemical reactivity of this compound can be explored through various reactions such as:
The specific conditions for these reactions (e.g., temperature, solvent choice) will depend on the desired transformation and the stability of the intermediates formed during the synthesis.
Research indicates that related compounds exhibit significant activity against certain cancer cell lines, suggesting potential therapeutic applications.
3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has potential applications in:
The compound's diverse structural features make it a candidate for further research into its pharmacological properties and potential therapeutic applications.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5